molecular formula C20H18ClN3O4S B11374529 2-benzylsulfonyl-5-chloro-N-p-anisyl-pyrimidine-4-carboxamide

2-benzylsulfonyl-5-chloro-N-p-anisyl-pyrimidine-4-carboxamide

Cat. No.: B11374529
M. Wt: 431.9 g/mol
InChI Key: LIXIMQZHDCMBFG-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring, a methanesulfonyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Substitution Reactions: Various substituents, such as the 4-methoxyphenyl group, can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O4S/c1-28-16-9-7-14(8-10-16)11-22-19(25)18-17(21)12-23-20(24-18)29(26,27)13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,25)

InChI Key

LIXIMQZHDCMBFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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